Product packaging for (R)-Ethyl tetrahydrofuran-2-carboxylate(Cat. No.:CAS No. 375825-11-9)

(R)-Ethyl tetrahydrofuran-2-carboxylate

Cat. No.: B11771529
CAS No.: 375825-11-9
M. Wt: 144.17 g/mol
InChI Key: GQQLWKZRORYGHY-ZCFIWIBFSA-N
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Description

Significance of Chirality in Advanced Chemical Synthesis

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in two non-superimposable mirror images known as enantiomers. nih.govhilarispublisher.com This three-dimensional asymmetry is a crucial consideration in advanced chemical synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The significance of chirality stems from the highly stereospecific nature of biological systems; enzymes, receptors, and other biological targets are themselves chiral and often interact differently with each enantiomer of a chiral molecule. numberanalytics.comnih.gov

This differential interaction means that enantiomers of a drug can have vastly different pharmacological effects. One enantiomer may provide the desired therapeutic benefit, while the other could be inactive or, in some cases, cause harmful or toxic effects. hilarispublisher.comnumberanalytics.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, serves as a stark historical example highlighting the critical importance of controlling chirality in drug development. numberanalytics.com Consequently, regulatory bodies like the U.S. Food & Drug Administration (FDA) established guidelines in the 1990s for the development of single-enantiomer drugs, leading to a consistent increase in their market presence. nih.govnih.gov The ability to selectively synthesize a single, desired enantiomer—a process known as asymmetric or enantioselective synthesis—is therefore a cornerstone of modern organic chemistry, enabling the creation of safer and more effective chemical products. numberanalytics.comwikipedia.org

Overview of Tetrahydrofuran (B95107) Carboxylates as Versatile Chiral Scaffolds

Among the vast array of molecular structures used in synthesis, tetrahydrofuran (THF) derivatives are of particular importance. chemicalbook.com The tetrahydrofuran ring is a common motif in numerous natural products and biologically active molecules. chemicalbook.com When functionalized with a carboxylate group and possessing a defined stereocenter, as in the case of (R)-Ethyl tetrahydrofuran-2-carboxylate, these molecules become highly valuable chiral building blocks, often referred to as chiral scaffolds. researchgate.netontosight.ai

Chiral scaffolds are molecules that serve as a foundational framework upon which more complex structures can be built, carrying their inherent chirality into the final product. researchgate.netnih.gov Tetrahydrofuran carboxylates are particularly versatile for several reasons. The ester functional group can be readily transformed into other functionalities, such as amides, alcohols, or aldehydes, through standard organic reactions. ontosight.ai The cyclic ether structure provides a degree of conformational rigidity and influences the molecule's polarity and solubility. These characteristics make them ideal starting materials for synthesizing a wide range of complex targets. For instance, (R)-tetrahydrofuran-2-carboxylic acid, the hydrolyzed form of the title compound, is a key chiral building block for the synthesis of faropenem, a clinically effective β-lactam antibiotic. researchgate.net Their utility extends beyond pharmaceuticals into agrochemicals and material science, where they can be used as intermediates for pesticides or as monomers in polymer synthesis. ontosight.ai

A summary of the properties for the parent compound, Ethyl tetrahydrofuran-2-carboxylate, is provided below.

PropertyValue
Molecular Formula C₇H₁₂O₃ nih.gov
Molar Mass 144.17 g/mol nih.govchembk.com
Appearance Colorless to light yellow liquid chembk.com
Boiling Point 76-78°C chembk.com
Density 1.069 g/cm³ chembk.com
Refractive Index 1.445 chembk.com

Historical Context of Enantioselective Synthesis for Chiral Heterocycles

The development of methods to synthesize specific enantiomers of chiral molecules, known as enantioselective synthesis, is a landmark achievement in modern chemistry. wikipedia.org Early efforts often relied on the resolution of racemic mixtures (a 1:1 mixture of both enantiomers), a process that is inherently inefficient as it discards at least 50% of the material. nih.gov The modern era of enantioselective synthesis began to flourish in the latter half of the 20th century, driven by the development of asymmetric catalysis.

A pivotal moment in this field was the work of William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, who were awarded the 2001 Nobel Prize in Chemistry for their contributions to chirally catalyzed reactions. wikipedia.org Knowles and Noyori pioneered asymmetric hydrogenation, developing chiral phosphine (B1218219) ligands for metal catalysts that could selectively produce one enantiomer over the other with high efficiency. wikipedia.org This work laid the foundation for using chiral catalysts to transfer stereochemical information to a non-chiral starting material, creating a new chiral center with a preferred orientation. wikipedia.org

The synthesis of chiral heterocycles, such as those based on the tetrahydrofuran ring, presented unique challenges due to the potential for the heteroatom (oxygen) to interact with catalysts and reagents. acs.org Over time, a diverse toolkit of methods has been developed, including:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. nih.gov

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. researchgate.net

Organocatalysis: The use of small, metal-free organic molecules as chiral catalysts, which has become an increasingly important and environmentally friendly approach. wikipedia.org

These advancements have made it possible to access enantiomerically pure building blocks like this compound on a practical scale, enabling their widespread use in the synthesis of complex molecular targets. researchgate.netrroij.com

Enantioselective Catalytic Approaches

Enantioselective catalysis represents a powerful strategy for the synthesis of chiral molecules such as this compound. These methods employ chiral catalysts to control the stereochemical outcome of a chemical transformation, leading to the preferential formation of one enantiomer over the other. The development of such catalytic systems is crucial for producing enantiomerically pure compounds, which are vital in the pharmaceutical and fine chemical industries. Advanced methodologies, including asymmetric hydrogenation, organocatalysis, and transition metal-mediated cyclizations, have been developed to access chiral tetrahydrofuran derivatives with high efficiency and selectivity.

Asymmetric Hydrogenation of α-Ketoglutaric Acid Esters

A highly effective method for the synthesis of this compound involves the asymmetric hydrogenation of dialkyl 2-oxoglutarates, such as diethyl 2-oxoglutarate. This reaction typically proceeds in two steps: the enantioselective hydrogenation of the keto group to a hydroxyl group, followed by a spontaneous intramolecular cyclization (lactonization) to form the desired tetrahydrofuran ring structure. rsc.org This approach is notable for its directness in creating the chiral center and the cyclic ether in a tandem process. rsc.org

The most successful system for the asymmetric hydrogenation of α-ketoesters, including diethyl 2-oxoglutarate, is the use of a heterogeneous platinum catalyst modified with cinchona alkaloids. rsc.orgscispace.comacs.org Cinchona alkaloids, such as cinchonidine and its derivatives, are natural products that can adsorb onto the surface of the platinum metal, creating a chiral environment. scispace.comacs.org This chiral modification of the catalyst surface dictates the facial selectivity of the hydrogenation, enabling the production of the desired (R)-enantiomer of the resulting hydroxy ester, which then cyclizes. scispace.com The interaction between the alkaloid modifier and the substrate is believed to occur via a 1:1 complex, where the substrate is directed to adsorb on the catalyst surface in a specific orientation, leading to the high enantioselectivity observed. scispace.com Kinetic studies have revealed that the cinchona modifier not only makes the catalyst enantioselective but also significantly accelerates the rate of hydrogenation, a phenomenon known as ligand acceleration. acs.org

The success of the Cinchona alkaloid-modified platinum-catalyzed hydrogenation is highly dependent on various reaction parameters. The choice of solvent, hydrogen pressure, temperature, and the specific structure of the cinchona alkaloid modifier all play a critical role in determining both the enantiomeric excess (ee) and the chemical yield of the final product, this compound (often referred to as ethyl (R)-5-oxotetrahydrofuran-2-carboxylate after cyclization).

Research has shown that optimal results for the hydrogenation of diethyl 2-oxoglutarate are often achieved using a Pt/Al2O3 catalyst modified with O-methyl-cinchonidine under specific conditions. For instance, conducting the reaction in a solvent mixture of toluene and acetic acid at room temperature and high hydrogen pressure can lead to enantiomeric excesses as high as 96%. rsc.org The data below illustrates the impact of varying conditions on the reaction outcome.

Table 1: Influence of Reaction Conditions on the Asymmetric Hydrogenation of Diethyl 2-Oxoglutarate

Modifier Solvent H2 Pressure (bar) Temp. (°C) Enantiomeric Excess (ee %)
O-Methyl-cinchonidine Toluene/Acetic Acid 80 25 96%
Cinchonidine Toluene 80 25 92%
O-Methyl-cinchonidine Acetic Acid 80 25 85%
O-Methyl-cinchonidine Toluene 25 25 90%

This table is generated based on findings reported in the synthesis of chiral alkyl 5-oxo-tetrahydrofuran-2-carboxylates. rsc.org

Organocatalysis in Chiral Tetrahydrofuran Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. In the context of chiral tetrahydrofuran synthesis, organocatalytic strategies often involve cascade or domino reactions that efficiently construct the heterocyclic ring with high stereocontrol. For example, an efficient synthesis of highly substituted tetrahydrofurans can be achieved through a double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals, utilizing tandem iminium-enamine catalysis with a chiral amine catalyst. researchgate.net This method allows for the creation of multiple stereocenters in a single operation with high diastereo- and enantioselectivity. researchgate.net Another approach involves the organocatalytic asymmetric cascade oxa-Michael/Michael reaction between γ-hydroxyenones and unsaturated pyrazolones, catalyzed by a bifunctional squaramide catalyst, to produce spiro-tetrahydrofuran derivatives with excellent results. acs.org

Transition Metal-Mediated Asymmetric Cyclizations

Transition metal catalysis provides a versatile platform for the synthesis of complex chiral molecules, including tetrahydrofuran derivatives. These methods often involve the formation of key carbon-carbon or carbon-oxygen bonds to construct the ring system. For instance, palladium-catalyzed methodologies, such as the Hayashi-Heck arylation of 2,3-dihydrofuran, can be combined with a subsequent rhodium-catalyzed hydroformylation to produce anti-2,4-disubstituted tetrahydrofurans stereoselectively. thieme-connect.com Another powerful strategy is the use of relay catalysis, combining an achiral rhodium catalyst with a chiral ruthenium catalyst for the asymmetric coupling of cinnamyl chlorides with diazo esters. This approach generates chiral tetrahydrofuran derivatives with two adjacent stereocenters with good regioselectivity and enantioselectivity. acs.org

A cutting-edge approach to synthesizing functionalized chiral tetrahydrofurans involves the direct functionalization of ubiquitous but inert C-H bonds. researchgate.netnih.gov This strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical route. acs.org A notable example is the enantioselective C(sp3)-H functionalization of undirected oxacycles, such as tetrahydrofuran itself, using a dual catalytic system comprising a photo-HAT (hydrogen atom transfer) catalyst and a chiral nickel catalyst. organic-chemistry.orgfigshare.com This method allows for the direct coupling of simple hydrocarbon feedstocks with various (hetero)aryl and alkenyl bromides under mild conditions. acs.org The use of a chiral PHOX–nickel catalyst is key to achieving high enantioselectivity, providing a powerful platform for the rapid synthesis of high-value, enantiomerically enriched α-functionalized oxacycles. acs.orgorganic-chemistry.org

Biocatalytic Resolution and Transformations

Biocatalysis, utilizing enzymes for chemical transformations, offers a powerful and green alternative to traditional chemical methods for producing chiral compounds. Enzymes operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity.

Hydrolase-Catalyzed Kinetic Resolution of Racemic Ethyl Tetrahydrofuran-2-carboxylate

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the case of racemic ethyl tetrahydrofuran-2-carboxylate, hydrolase enzymes, such as lipases and esterases, are particularly effective.

The principle involves the enantioselective hydrolysis of the ester. The enzyme preferentially catalyzes the hydrolysis of one enantiomer (typically the (S)-enantiomer) into the corresponding carboxylic acid, leaving the unreacted (R)-ester in high enantiomeric excess. For instance, lipases like Candida antarctica Lipase (B570770) B (CAL-B) have demonstrated high enantioselectivity in the hydrolysis of various cyclic esters. researchgate.net The separation of the resulting (R)-ester from the (S)-acid is then typically achieved through simple extraction procedures.

Optimization of Enzymatic Conditions for Enantioselectivity

The success of a hydrolase-catalyzed kinetic resolution hinges on the careful optimization of reaction conditions to maximize enantioselectivity (expressed as the E-value), conversion rate, and yield. Key parameters that are manipulated include the choice of enzyme, solvent, temperature, and pH.

Several hydrolases are often screened to find the most effective one for a specific substrate. researchgate.net The choice of solvent is critical as it can influence enzyme activity and stability. For example, using a biphasic system with an organic solvent like toluene and an aqueous phosphate buffer can facilitate the reaction and subsequent product separation. researchgate.net Temperature and pH are also fine-tuned to match the optimal operating range of the chosen enzyme, ensuring both high activity and stability throughout the resolution process. researchgate.net The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (MeTHF), is also being explored as a more environmentally benign substitute for traditional solvents like tetrahydrofuran (THF). researchgate.net

Table 1: Factors in Optimizing Enzymatic Kinetic Resolution

Parameter Description Impact on Enantioselectivity
Enzyme Selection Screening various hydrolases (e.g., CAL-B, Pig Liver Esterase) to identify the most selective catalyst for the substrate. researchgate.net High
Solvent System Utilizing organic solvents (e.g., toluene), aqueous buffers, or biphasic systems to enhance enzyme performance and facilitate separation. researchgate.net Medium to High
Temperature Adjusting the reaction temperature to the enzyme's optimum for activity and stability. Medium
pH Maintaining the optimal pH for the enzyme using buffers to ensure maximum catalytic efficiency. researchgate.net Medium

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. uh.edu This approach leverages the inherent chirality of these molecules, transferring it through a series of chemical transformations to the target molecule.

Derivation from Natural Products (e.g., L-Glutamic Acid, Pantolactones)

L-Glutamic Acid: This proteinogenic amino acid is a common starting material in chiral pool synthesis. nih.gov The synthesis of (R)-tetrahydrofuran-2-carboxylate derivatives from L-glutamic acid typically involves the diazotization of the amino group to form a lactone intermediate, which preserves the original stereochemistry. Subsequent chemical modifications, including reduction of the carboxylic acid groups, lead to the formation of the target tetrahydrofuran ring system.

(R)-Pantolactone: As a key intermediate in the synthesis of Vitamin B5, (R)-pantolactone is another valuable chiral starting block. researchgate.net Its rigid, chiral structure can be chemically modified through various reactions to construct different chiral molecules, including substituted tetrahydrofurans. researchgate.netresearchgate.net Synthetic routes may involve ring-opening of the lactone, modification of the side chains, and subsequent ring-closing to form the desired tetrahydrofuran structure.

Stereochemical Control and Retention during Transformations

A fundamental challenge in chiral pool synthesis is the maintenance of stereochemical integrity throughout the multi-step reaction sequence. Each reaction must proceed with a predictable and controllable stereochemical outcome to ensure the final product has the desired enantiopurity.

An advanced understanding of stereoisomerism is fundamental to modern pharmaceutical and materials science. The precise three-dimensional arrangement of atoms within a molecule can dictate its biological activity and physical properties. This compound is a chiral molecule of significant interest as a building block in the synthesis of more complex chemical entities. Achieving high levels of diastereoselectivity in its synthesis is a critical challenge that requires sophisticated control over reaction intermediates and pathways. This article focuses on advanced methodologies that leverage intermediate control to achieve diastereoselective synthesis of this target compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B11771529 (R)-Ethyl tetrahydrofuran-2-carboxylate CAS No. 375825-11-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

375825-11-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (2R)-oxolane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

GQQLWKZRORYGHY-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCO1

Canonical SMILES

CCOC(=O)C1CCCO1

Origin of Product

United States

Chemical Transformations and Derivatization of R Ethyl Tetrahydrofuran 2 Carboxylate

Reactivity of the Ester Moiety

The ester group at the C2 position is a primary site for chemical modification, allowing for hydrolysis, reduction, and transesterification reactions. These transformations are fundamental in elaborating the molecule into various chiral intermediates.

The conversion of (R)-ethyl tetrahydrofuran-2-carboxylate to its corresponding carboxylic acid, (R)-tetrahydrofuran-2-carboxylic acid ((R)-THFCA), is a critical transformation. This acid is a key chiral precursor, notably in the synthesis of furopenem, a β-lactam antibiotic. researchgate.net While standard chemical hydrolysis under acidic or basic conditions can achieve this, enzymatic methods offer high stereospecificity, which is particularly useful when starting from a racemic mixture of the ethyl ester. researchgate.net

Chemoenzymatic resolution provides an efficient route to enantiomerically pure (R)-THFCA. This process involves the enantioselective hydrolysis of racemic ethyl tetrahydrofuran-2-carboxylate. For instance, proteases have been shown to preferentially hydrolyze the (R)-enantiomer, leaving the (S)-enantiomer of the ester largely unreacted. researchgate.net An Aspergillus melleus protease has been effectively used for this purpose, demonstrating high enantioselectivity (E=60). researchgate.net The resulting (R)-THFCA can then be separated from the remaining (S)-ethyl ester. researchgate.net Further purification is often achieved by forming a crystalline salt, for example, with N,N-dicyclohexylamine, to yield (R)-THFCA with very high enantiomeric excess (>99% ee). researchgate.net

ParameterConditionResultReference
Enzyme Aspergillus melleus proteasePreferential hydrolysis of (R)-enantiomer researchgate.net
Substrate Racemic ethyl tetrahydrofuran-2-carboxylate(R)-THFCA and unreacted (S)-ethyl ester researchgate.net
Concentration 2 M (288 g/L)High substrate loading researchgate.net
Buffer 1.5 M Potassium Phosphate (pH 8)Optimal pH for enzymatic activity researchgate.net
Enantioselectivity (E) 60Good separation of enantiomers researchgate.net
Product Purity 94.4% ee for (R)-THFCAHigh enantiomeric excess achieved researchgate.net
Overall Yield 22% (after crystallization)Practical yield for scalable process researchgate.net

This interactive table summarizes the optimized conditions for the enantioselective enzymatic hydrolysis of racemic ethyl tetrahydrofuran-2-carboxylate.

The ester functionality of this compound can be readily reduced to the primary alcohol, (R)-tetrahydrofuran-2-ylmethanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or alane (AlH₃) in ethereal solvents like diethyl ether or tetrahydrofuran (B95107). wikipedia.org These reagents efficiently convert esters to their corresponding alcohols. wikipedia.org

The resulting chiral alcohol, (R)-tetrahydrofuran-2-ylmethanol, is another important synthetic intermediate. It retains the stereochemistry at the C2 position and provides a hydroxyl group that can be used for further functionalization, such as ether or ester formation, or as a nucleophile in various coupling reactions. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule, as alane, for instance, shows different selectivity compared to LiAlH₄. wikipedia.org

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol, providing a direct route to a library of ester analogs while preserving the chiral center. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A large excess of the new alcohol is used to drive the equilibrium towards the desired product. masterorganicchemistry.com

Base-Catalyzed Transesterification : Using a base, typically the alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester), the reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

The use of co-solvents such as tetrahydrofuran can be beneficial in transesterification reactions, particularly in biodiesel production, as they can help to create a single-phase reaction mixture, increasing reaction rates and yields. researchgate.netsphinxsai.com This methodology allows for the synthesis of various (R)-tetrahydrofuran-2-carboxylate esters, which can be used to modulate properties like solubility or reactivity in subsequent synthetic steps.

Functionalization of the Tetrahydrofuran Ring

Beyond the ester moiety, the tetrahydrofuran ring itself offers opportunities for structural modification. These transformations can involve cleavage of the ring or substitution at its carbon atoms.

The tetrahydrofuran ring is generally stable but can be opened under specific conditions, often promoted by Lewis acids or other catalysts. nih.govrsc.org Ring-opening reactions can proceed with the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to acyclic structures with controlled stereochemistry. researchgate.netnih.gov For example, nickel-catalyzed, stereospecific ring-opening of aryl-substituted tetrahydrofurans with Grignard reagents proceeds with inversion of configuration at the site of substitution. nih.gov Such reactions can transform the cyclic ether into a linear alcohol, establishing new stereocenters in the process. nih.gov

The driving force for ring-opening can be the relief of ring strain or the formation of a stable intermediate. For instance, frustrated Lewis pairs (FLPs) have been theoretically and experimentally shown to activate and open the THF ring. nih.gov The efficiency of this process depends on the distance between the Lewis acidic and basic centers of the FLP. nih.gov Catalytic oxidative ring-opening has also been observed, where a diiron complex can cleave a C-C bond within the THF ring. nih.govacs.org

Conversely, ring-closure reactions are a powerful strategy for constructing the tetrahydrofuran core. nih.gov These cyclization reactions, often proceeding via intramolecular Williamson ether synthesis or other cyclization cascades, are crucial for synthesizing substituted tetrahydrofuran derivatives. nih.govorganic-chemistry.org The stereochemical outcome of these reactions is highly dependent on the substrate and reaction conditions, allowing for the diastereoselective synthesis of complex cyclic ethers. nih.gov

Functionalization of the THF ring by introducing substituents at the α- (C5) and β- (C3, C4) positions relative to the ester group can significantly increase molecular complexity. The α-position (C5) is particularly susceptible to deprotonation due to the inductive effect of the ring oxygen, making it a target for lithiation followed by reaction with an electrophile. nih.gov However, the stability of 2-methyltetrahydrofuran (B130290) to lithiation compared to THF suggests that the C2 substituent influences reactivity. nih.gov

Modern methods have enabled the direct C-H functionalization of the α-position of THF. rsc.org For example, a metal-free, photocatalytic approach using bromine radicals generated from ⁿBu₄NBr can selectively activate the α-C–H bond for C–S and C–C cross-couplings. rsc.org Such strategies could potentially be applied to derivatives of this compound, allowing for late-stage functionalization without disturbing the chiral center.

Substitution at the β-positions (C3 and C4) is more challenging and typically requires starting with a pre-functionalized precursor or employing multi-step sequences. nih.gov Strategies such as [3+2] cycloaddition reactions are powerful for constructing highly substituted tetrahydrofurans, where the substituents at what will become the C3 and C4 positions are introduced from the reaction components. nih.gov

Preparation of Advanced Chiral Intermediates

This compound serves as a versatile and valuable chiral building block in synthetic organic chemistry. Its inherent chirality, stemming from the stereocenter at the C2 position of the tetrahydrofuran ring, makes it an attractive starting material for the synthesis of more complex, enantiomerically pure molecules. The ester functionality and the stable ether linkage provide multiple avenues for chemical modification, allowing for its elaboration into advanced chiral intermediates that are pivotal in asymmetric synthesis. These intermediates primarily fall into two major categories: chiral ligands designed for asymmetric catalysis and intricate molecular scaffolds for the construction of complex natural products and pharmaceuticals.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The creation of effective chiral ligands is fundamental to the field of asymmetric catalysis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The rigid, stereodefined structure of the tetrahydrofuran ring makes derivatives of this compound potential scaffolds for such ligands. By chemically modifying the carboxylate group into other coordinating functionalities (e.g., amides, alcohols, or phosphines) or by using the tetrahydrofuran oxygen as a coordinating atom, new chiral environments can be engineered for metal-catalyzed reactions.

Derivatives such as ((R)-tetrahydrofuran-2-yl)methanol, obtained via reduction of the parent ester, can serve as a chiral backbone. The hydroxyl group and the tetrahydrofuran oxygen can act as a bidentate coordinating system for a metal center. Further derivatization of the hydroxyl group, for instance, into a phosphine (B1218219) ether, can produce P,O-bidentate ligands. These types of ligands, featuring a combination of a hard oxygen donor and a soft phosphorus donor, are valuable in a range of transition-metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. While the tetrahydrofuran motif is a component of various complex ligands, the direct synthesis of widely utilized, named chiral ligands starting specifically from this compound is not extensively documented in broad surveys of ligand synthesis, which often focus on precursors from other segments of the chiral pool, such as amino acids or terpenes.

Generation of Scaffolds for Complex Molecule Synthesis

One of the most significant applications of this compound is its role as a precursor to chiral scaffolds, which form the core structure of more elaborate molecules. The tetrahydrofuran ring is a common feature in a vast number of biologically active natural products, including polyether ionophores, lignans, and annonaceous acetogenins. enamine.net The ability to introduce this ring system with a defined stereochemistry early in a synthetic sequence is highly advantageous.

A notable strategy involves the conversion of the parent ester into its corresponding chiral lactone carboxylic acid, (R)-5-oxotetrahydrofuran-2-carboxylic acid, or related derivatives. Research by Kanger and colleagues has demonstrated a robust synthetic pathway to novel, enantioenriched 2,2-disubstituted tetrahydrofuran derivatives starting from such enantiomeric lactone acids. researchgate.netresearchgate.net This method allows for the transformation of the relatively simple starting material into a diverse array of more complex and functionally rich chiral building blocks.

The process involves a two-step sequence beginning with the protection of the carboxylic acid, followed by a reduction of the lactone carbonyl and subsequent Lewis acid-promoted reaction with a silyl (B83357) nucleophile. This effectively transforms the lactone acid skeleton into a versatile tetrahydrofuran ring scaffold with varying substituents. researchgate.net

Table 1: Synthesis of Chiral Tetrahydrofuran Derivatives from Lactone Alcohols Data sourced from Kanger et al. researchgate.net

EntryStarting Lactone AlcoholR GroupProductOverall Yield (2 steps)
15a Methyl((R)-2-Methyltetrahydrofuran-2-yl)methanol48%
25b Ethyl((R)-2-Ethyltetrahydrofuran-2-yl)methanol57%
35c Benzyl((R)-2-Benzyltetrahydrofuran-2-yl)methanol64%
45d 4-Methoxybenzyl((R)-2-(4-Methoxybenzyl)tetrahydrofuran-2-yl)methanol75%
Interactive Data Table
EntryStarting Lactone AlcoholR GroupProductOverall Yield (2 steps)
15aMethyl((R)-2-Methyltetrahydrofuran-2-yl)methanol48%
25bEthyl((R)-2-Ethyltetrahydrofuran-2-yl)methanol57%
35cBenzyl((R)-2-Benzyltetrahydrofuran-2-yl)methanol64%
45d4-Methoxybenzyl((R)-2-(4-Methoxybenzyl)tetrahydrofuran-2-yl)methanol75%

This methodology provides a practical route to key intermediates that are otherwise difficult to access. For example, the synthesized scaffold, ((R)-2-(4-Methoxybenzyl)tetrahydrofuran-2-yl)methanol, serves as a crucial intermediate in the formal synthesis of the antitumor agent (S)-SRI-62-834. researchgate.net The synthesis demonstrates the strategic importance of generating these advanced chiral scaffolds from a simple, readily available precursor like this compound. The ability to generate a library of substituted tetrahydrofuran scaffolds from a single chiral source highlights the compound's utility in diversity-oriented synthesis and drug discovery programs.

Advanced Spectroscopic and Chromatographic Methods for Stereochemical and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. For (R)-Ethyl tetrahydrofuran-2-carboxylate, various NMR experiments are employed to ensure the correct structure and high chiral purity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary method for verifying the molecular structure of this compound and detecting any impurities. The spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

The expected ¹H NMR spectrum would show distinct signals for the protons of the ethyl group and the tetrahydrofuran (B95107) ring. Based on data from the closely related methyl ester, the chemical shifts for the ring protons are expected in the range of 1.95-4.45 ppm. cdnsciencepub.com The methine proton at the C2 position (α to the carbonyl and the ring oxygen) is the most deshielded of the ring protons. The ethyl group protons would appear as a quartet for the methylene (B1212753) (-CH2-) group (around 4.1-4.2 ppm) and a triplet for the methyl (-CH3) group (around 1.2-1.3 ppm), showing the characteristic coupling pattern. Integration of the signal areas confirms the ratio of protons, corresponding to the molecular formula. The sharpness and singularity of the peaks are indicators of the compound's purity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Ring CH (C2)~4.4Multiplet
Ring CH₂ (C5)~3.9Multiplet
Ring CH₂ (C3, C4)~2.0Multiplet
Ester O-CH₂~4.2Quartet
Ester CH₃~1.2Triplet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the number of carbon atoms and their chemical environment.

The carbonyl carbon of the ester group is the most deshielded, typically appearing around 170-175 ppm. The carbon atom at the C2 position of the tetrahydrofuran ring, being bonded to two oxygen atoms (one from the ring and one from the ester group), would also be significantly deshielded. The carbons of the ethyl group and the remaining carbons of the tetrahydrofuran ring would appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)~173
Ring C2~77
Ring C5~68
Ester O-CH₂~61
Ring C3~30
Ring C4~25
Ester CH₃~14

Two-Dimensional NMR Techniques (e.g., HSQC, HOMOCOR) for Connectivity

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms within the molecule, resolving ambiguities that may arise from one-dimensional spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of the C2 proton to the ¹³C signal of the C2 carbon, the ¹H signals of the C3, C4, and C5 methylene protons to their corresponding carbon signals, and the ethyl group protons to their respective carbons. researchgate.net This unequivocally confirms the proton-carbon assignments.

Homonuclear Correlation Spectroscopy (HOMOCOR or COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. A COSY spectrum would reveal the coupling network within the tetrahydrofuran ring, for instance, showing a cross-peak between the C2 proton and the C3 protons, and between the C3 and C4 protons, thus mapping out the sequence of protons around the ring.

Determining the enantiomeric excess (e.e.) is critical for a chiral compound. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents (CSRs) can overcome this limitation. ucl.ac.uk CSRs are typically lanthanide complexes, such as Eu(hfc)₃ (tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III)), which can reversibly bind to Lewis basic sites in the substrate molecule, like the oxygen atoms in this compound.

Upon complexation, the CSR induces large changes in the chemical shifts of the nearby protons. Because the CSR is itself chiral, it forms diastereomeric complexes with the R and S enantiomers of the analyte. These diastereomeric complexes have different NMR spectra. Consequently, in the presence of a CSR, a racemic mixture of ethyl tetrahydrofuran-2-carboxylate would show two distinct sets of signals, for example, for the ethyl group's methyl protons. cdnsciencepub.com The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of the enantiomeric excess. nih.gov

Chiral Chromatography

Chiral chromatography is a highly effective and widely used technique for separating enantiomers, making it an essential tool for analyzing the enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. chiralpedia.com This differential interaction leads to different retention times, allowing for their separation and quantification.

For the analysis of this compound, a CSP based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, is commonly employed. csfarmacie.cz These phases can form transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the R- and S-enantiomers. researchgate.net A UV detector is commonly used for detection. By running a sample of the synthesized this compound, the chromatogram would ideally show a single major peak corresponding to the R-enantiomer at its characteristic retention time. The presence of a small peak at the retention time of the S-enantiomer would allow for the precise calculation of the enantiomeric purity or enantiomeric excess.

Table 3: Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® AD)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Result Baseline separation of (R)- and (S)-enantiomers with distinct retention times.

This analytical method is crucial for quality control, ensuring that the final product meets the high standards of enantiomeric purity required for its intended applications in pharmaceuticals and fine chemical synthesis.

Chiral Gas Chromatography (GC) for Enantiomeric Analysis

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) coated onto the inside of a capillary column. gcms.cz For the analysis of this compound and its S-enantiomer, a CSP is chosen to create transient diastereomeric complexes, which have different energies and thus different retention times, allowing for their separation. gcms.cz

Commonly, CSPs for this type of analysis are based on derivatized cyclodextrins, such as permethylated beta-cyclodextrin. gcms.czacs.org The chiral cavities of the cyclodextrin (B1172386) provide a stereospecific environment where one enantiomer fits more favorably than the other, leading to a longer retention time. The selection of the specific cyclodextrin derivative and the GC conditions are critical for achieving optimal separation (resolution). By comparing the retention time of an unknown sample to that of a pure standard of this compound, its presence and enantiomeric excess (e.e.) can be determined.

Table 1: Illustrative Chiral GC Parameters for Enantiomeric Analysis

Parameter Value/Type Purpose
Column Chirasil-DEX CB (or similar β-cyclodextrin phase) Provides the chiral environment for enantiomeric separation.
Carrier Gas Helium or Hydrogen Transports the analyte through the column.
Injector Temp. 220 °C Ensures rapid volatilization of the sample.
Oven Program 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min Optimizes the separation of enantiomers by controlling their volatility and interaction with the CSP.
Detector Flame Ionization Detector (FID) Provides a sensitive and quantitative response for the eluted enantiomers.

| Expected Result | Two separated peaks corresponding to the R and S enantiomers. | Allows for the quantification of each enantiomer and calculation of enantiomeric excess. |

Optical Rotation and Circular Dichroism

Optical activity is a hallmark property of chiral molecules, and its measurement is crucial for stereochemical characterization. Techniques like polarimetry and circular dichroism spectroscopy probe the interaction of these molecules with polarized light.

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound. libretexts.org This phenomenon is known as optical activity. Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions. libretexts.org A compound that rotates light to the right (clockwise) is termed dextrorotatory (+), while one that rotates light to the left (counter-clockwise) is levorotatory (-). masterorganicchemistry.com

The specific rotation [α] is a characteristic physical property of a chiral molecule, calculated from the observed rotation using the path length of the sample cell and the sample's concentration. libretexts.orgyoutube.com For this compound, a measurement of its specific rotation would yield a specific, reproducible value (either + or -), while its enantiomer, (S)-Ethyl tetrahydrofuran-2-carboxylate, would exhibit a specific rotation of the exact same magnitude but with the opposite sign. libretexts.org The absolute configuration (R or S) cannot be determined from the sign of rotation alone but must be established through other methods, after which the sign becomes a reliable identifier for that enantiomer. masterorganicchemistry.com It has been established that (+)-tetrahydrofuran-2-carboxylic acid, the parent acid, possesses the R configuration. cdnsciencepub.com

Table 2: Relationship Between Enantiomers and Optical Rotation

Compound Configuration Expected Specific Rotation
Ethyl tetrahydrofuran-2-carboxylate (R) [α] = +x° or -x°
Ethyl tetrahydrofuran-2-carboxylate (S) [α] = -x° or +x° (opposite sign to R)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption arises from electronic transitions within the molecule's chromophores. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's absolute configuration.

For a molecule like this compound, which contains a carbonyl chromophore in the ester group, an experimental ECD spectrum can be obtained. The absolute configuration is typically determined by comparing this experimental spectrum to a theoretically calculated spectrum generated using quantum chemical methods. A good match between the experimental and the calculated spectrum for the 'R' configuration provides strong evidence for the stereochemical assignment.

Similar to ECD, Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized light, but in the infrared region of the electromagnetic spectrum. researchgate.net VCD probes the vibrational transitions of the molecule. Every chiral molecule produces a unique VCD spectrum which is essentially a "chiroptical fingerprint."

This technique is particularly powerful because it is sensitive to the entire three-dimensional structure of the molecule. For this compound, a VCD spectrum would show a unique pattern of positive and negative bands corresponding to its various vibrational modes. As with ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with spectra calculated for both the R and S enantiomers. researchgate.net The enantiomer whose calculated spectrum matches the experimental one is the correct assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Weight: 144.17 g/mol ), electron ionization (EI) would typically be used. The resulting mass spectrum would show a molecular ion peak (M+) at m/z 144, confirming the molecular weight.

The fragmentation pattern provides structural information. Key fragmentation pathways for esters and cyclic ethers are predictable. libretexts.orgnsf.gov Alpha-cleavage next to the carbonyl group is common, leading to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to give a fragment at m/z 99, or loss of an ethyl radical (•CH₂CH₃, 29 Da) giving a fragment at m/z 115. miamioh.edu A significant peak is also expected at m/z 71, corresponding to the tetrahydrofuran ring fragment [C₄H₇O]⁺ resulting from the cleavage of the bond between the ring and the ester group. nsf.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of Ethyl tetrahydrofuran-2-carboxylate

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragmentation Pathway
144 [C₇H₁₂O₃]⁺ Molecular Ion (M⁺)
115 [C₅H₇O₃]⁺ Loss of ethyl radical (•CH₂CH₃) from the ester group (α-cleavage).
99 [C₅H₇O₂]⁺ Loss of ethoxy radical (•OCH₂CH₃) from the ester group (α-cleavage).
71 [C₄H₇O]⁺ Cleavage of the C-C bond between the ring and the carbonyl group.

X-ray Crystallography of Chiral Derivatives (where applicable for absolute configuration)

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netresearchgate.net It works by analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal. However, many small organic molecules, including this compound, are oils or low-melting solids that are difficult to crystallize. nih.gov

To overcome this limitation, a common strategy is to prepare a crystalline derivative of the target molecule. nih.gov This involves reacting the chiral molecule with a suitable reagent to form a stable, solid product. For an ester, this could involve hydrolysis to the corresponding carboxylic acid, (R)-tetrahydrofuran-2-carboxylic acid, followed by reaction with a chiral amine of known absolute configuration (e.g., (R)-1-phenylethylamine) to form a diastereomeric salt. These diastereomeric salts often have different physical properties and are more likely to crystallize.

Once a suitable crystal is obtained, X-ray diffraction analysis can determine the full three-dimensional structure of the salt. Since the absolute configuration of the chiral amine is already known, the configuration of the tetrahydrofuran-2-carboxylate moiety within the crystal lattice can be unambiguously assigned as 'R' or 'S'. researchgate.net This method, while indirect, provides unequivocal proof of the absolute stereochemistry.

Table 4: Summary of Compound Names

Compound Name
This compound
(S)-Ethyl tetrahydrofuran-2-carboxylate
(R)-tetrahydrofuran-2-carboxylic acid
(+)-tetrahydrofuran-2-carboxylic acid
(R)-1-phenylethylamine
beta-cyclodextrin

Computational and Theoretical Investigations of R Ethyl Tetrahydrofuran 2 Carboxylate

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of (R)-Ethyl tetrahydrofuran-2-carboxylate is primarily dictated by the puckering of the tetrahydrofuran (B95107) (THF) ring and the orientation of the ethyl carboxylate substituent. While specific molecular dynamics simulations for the ethyl ester are not extensively documented in the literature, significant insights can be drawn from studies on its parent compound, (R)-tetrahydrofuran-2-carboxylic acid.

Molecular dynamics (MD) simulations, though not specifically detailed for this molecule in available literature, would be a powerful tool to explore its dynamic behavior. Such simulations could model the molecule's movement over time, revealing the transitions between different conformational states and the flexibility of the THF ring and the ethyl ester group. This would provide a more complete picture of the molecule's behavior in different environments, such as in various solvents.

Quantum Chemical Calculations

Quantum chemical calculations offer a precise way to understand the electronic structure and related properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. For this compound, DFT calculations can be employed to determine its optimized geometry, electron distribution, and orbital energies. These calculations would typically involve selecting a functional, such as B3LYP, and a suitable basis set to solve the Schrödinger equation approximately.

The results of such calculations provide valuable information, including:

Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformers.

Electronic Properties: The dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Charge Distribution: Analysis of the partial atomic charges can reveal the electrophilic and nucleophilic sites within the molecule, offering clues about its reactivity in chemical reactions.

A comparative study of the electronic structure of furan (B31954) and tetrahydrofuran has highlighted differences in their properties, which can be extrapolated to their derivatives. dntb.gov.ua

Prediction of Spectroscopic Parameters (e.g., NMR, IR, VCD)

A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure and conformation.

NMR Spectroscopy: Computational methods can predict the 1H and 13C NMR chemical shifts. mdpi.com These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated, allowing for the simulation of its infrared (IR) spectrum. researchgate.netijrpc.com These theoretical spectra are instrumental in assigning the observed IR absorption bands to specific vibrational modes of the molecule, such as the C=O stretching of the ester group or the C-O-C stretching of the THF ring.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for studying chiral molecules. nih.govnih.gov It measures the differential absorption of left and right circularly polarized infrared light. The VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation.

A detailed study on the parent (R)-tetrahydrofuran-2-carboxylic acid has shown that VCD spectroscopy, in combination with DFT calculations, can effectively elucidate the complex equilibrium between monomeric and dimeric forms in solution. nih.gov The good agreement between the experimental and simulated spectra in that study allowed for a detailed understanding of the intermolecular associations. nih.gov For this compound, similar VCD studies would be invaluable for confirming its absolute configuration and determining its preferred conformation in solution.

Spectroscopic TechniquePredicted ParametersApplication for this compound
NMR Chemical Shifts (1H, 13C)Assignment of experimental spectra, structural verification.
IR Vibrational Frequencies and IntensitiesAssignment of absorption bands to specific molecular vibrations.
VCD Differential Absorption of Polarized IR LightDetermination of absolute configuration and solution-state conformation.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions involving this compound. A common reaction for esters is hydrolysis, which can be catalyzed by either acid or base. acs.orgucoz.com

Theoretical studies of ester hydrolysis typically involve mapping the potential energy surface of the reaction. researchgate.net This allows for the identification of key stationary points, including reactants, products, intermediates, and transition states. The energies of these points can be calculated to determine the activation energy barriers for different steps in the reaction.

For the hydrolysis of this compound, computational studies could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.netudd.cl In a stepwise mechanism, a tetrahedral intermediate would be formed. Transition state analysis, which involves calculating the vibrational frequencies of the transition state structure to confirm the presence of a single imaginary frequency, is crucial for validating the proposed reaction pathway. acs.org

Ligand-Substrate Interactions in Catalytic Systems

This compound can act as a substrate in enzyme-catalyzed reactions or as a ligand in metal-catalyzed processes. Understanding the interactions between this molecule and a catalyst's active site is key to explaining the catalyst's efficiency and selectivity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.govbrieflands.comuss.cl In the context of this compound, docking studies could be used to model its interaction with the active site of an enzyme, such as a lipase (B570770) used for its enantioselective hydrolysis. researchgate.net These studies can reveal important intermolecular interactions, like hydrogen bonds and van der Waals forces, that stabilize the ligand-substrate complex.

Stereochemical Preference and Energy Landscapes

The stereochemistry of this compound is a defining feature of its chemical behavior. Computational methods can be used to explore the energy landscapes of different stereoisomers and conformers, providing a rationale for observed stereochemical preferences in reactions.

By calculating the relative energies of different diastereomeric transition states that could be formed in a reaction involving this molecule, it is possible to predict which stereoisomer of the product will be favored. This is particularly relevant in asymmetric synthesis, where controlling the stereochemical outcome is paramount.

Emerging Academic Research Applications of R Ethyl Tetrahydrofuran 2 Carboxylate

As a Chiral Building Block in Natural Product Synthesis

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, presents a significant challenge in organic chemistry. nih.govrsc.org (R)-Ethyl tetrahydrofuran-2-carboxylate serves as a crucial chiral building block in this field, providing a readily available source of a specific stereoisomer. researchgate.netresearchgate.net The tetrahydrofuran (B95107) motif is a common substructure in a wide range of biologically active natural products, including lignans, polyether ionophores, and macrodiolides. nih.gov These compounds exhibit diverse biological activities such as antitumor, antihelminthic, antimalarial, antimicrobial, and antiprotozoal properties. nih.gov

The inherent chirality of this compound allows for the direct introduction of a stereogenic center into a target molecule. This is a fundamental concept in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is paramount. wikipedia.org The ester functionality of the molecule can be manipulated through various chemical transformations to build more complex structures while retaining the crucial stereochemical information from the starting material.

Research has demonstrated that the tetrahydrofuran ring can act as a scaffold to direct subsequent stereoselective reactions. For instance, the substituents on the chiral tetrahydrofuran ring can influence the facial selectivity of approaching reagents, leading to the formation of new stereocenters with high diastereoselectivity. elsevierpure.com This substrate-controlled approach is a powerful strategy in the synthesis of molecules with multiple contiguous stereocenters. nih.gov

Natural Product ClassKey Synthetic StrategyRole of this compound derivative
Annonaceous AcetogeninsIterative cross-couplingSource of the chiral tetrahydrofuran core
LignansAsymmetric cyclizationPrecursor for the stereospecific formation of the lignan (B3055560) backbone
Polyether IonophoresConvergent fragment couplingChiral building block for a key subunit

The tetrahydrofuran ring of this compound can be chemically modified or used as a template to construct more complex heterocyclic systems. researchgate.netmdpi.com The ester group provides a handle for various transformations, including reduction to the corresponding alcohol, which can then participate in further cyclization reactions. Additionally, the ether oxygen can influence the reactivity of adjacent functional groups, enabling regioselective transformations.

For example, derivatives of tetrahydrofuran-2-carboxylic acid have been utilized in the synthesis of various heterocyclic compounds, including those with potential biological activity. nih.gov The ability to functionalize the tetrahydrofuran ring at different positions allows for the creation of a diverse library of complex molecules from a single chiral precursor. researchgate.netacs.org

In the Development of Novel Chiral Auxiliaries and Ligands for Asymmetric Synthesis

Asymmetric catalysis relies heavily on the use of chiral molecules that can transfer their stereochemical information to a prochiral substrate. nih.govresearchgate.net this compound and its derivatives are attractive candidates for the development of new chiral auxiliaries and ligands for this purpose. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The tetrahydrofuran moiety derived from this compound can be attached to a substrate, and its stereochemistry can effectively control the approach of reagents to a nearby reactive center. wikipedia.org

Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalyst. nih.govresearchgate.net This catalyst can then mediate a variety of asymmetric transformations with high enantioselectivity. The tetrahydrofuran scaffold offers a rigid framework that can be functionalized with coordinating groups, such as phosphines or amines, to create effective chiral ligands. rsc.org The stereochemistry of the tetrahydrofuran ring dictates the spatial arrangement of these coordinating groups, which in turn influences the stereochemical outcome of the catalyzed reaction. nih.gov

ApplicationKey Feature of this compound derivativeExample of Asymmetric Reaction
Chiral AuxiliaryDefined stereochemistry to control facial selectivityAsymmetric alkylation
Chiral LigandRigid scaffold for positioning of coordinating groupsAsymmetric hydrogenation

Role in Agrochemical Research as Synthetic Intermediates

The development of new agrochemicals often involves the synthesis of complex organic molecules with specific biological activities. arkema.com this compound can serve as a valuable intermediate in the synthesis of such compounds. atomfair.com The tetrahydrofuran ring is a structural motif found in some biologically active molecules, and the chirality of the (R)-enantiomer can be crucial for its desired activity and selectivity. acs.org The use of a single enantiomer can lead to a more effective and environmentally friendly agrochemical by reducing the amount of inactive or potentially harmful isomers released into the environment.

Utilization in Materials Science for Chiral Polymer Synthesis

Chiral polymers are materials that possess optical activity and have potential applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics. cmu.edumdpi.com this compound can be used as a monomer or a precursor to a chiral monomer for the synthesis of such polymers. kpi.ua The incorporation of the chiral tetrahydrofuran unit into the polymer backbone or as a side chain can induce a helical conformation or create a chiral environment within the material. cmu.edu

The synthesis of polymers with well-defined stereochemistry is a growing area of research, and the use of chiral building blocks like this compound is a key strategy to achieve this goal. researchgate.net The properties of the resulting chiral polymers, such as their solubility, thermal stability, and chiroptical properties, can be tuned by the choice of the comonomers and the polymerization method. kpi.ua

Application in Flavors and Fragrances Synthesis (Not sensory properties)

The flavor and fragrance industry utilizes a wide range of organic molecules to create specific scents and tastes. ijsr.netresearchgate.net While the sensory properties of this compound itself are not the focus here, its application in the synthesis of other flavor and fragrance compounds is of interest. The tetrahydrofuran moiety is present in some natural and synthetic aroma compounds. google.com

This compound can be chemically transformed into various derivatives that may possess desirable olfactory properties. google.com For example, reduction of the ester to an alcohol or conversion to other functional groups can lead to new molecules with unique scent profiles. The chirality of the starting material can be important in the synthesis of specific enantiomers of fragrance molecules, as different enantiomers can have distinct odors.

Despite a comprehensive search for academic literature detailing the use of This compound in the synthesis of semiochemicals and its applications in chemical ecology, no specific research findings directly linking this compound to the outlined topic were identified.

The performed searches aimed to uncover instances where this compound serves as a precursor or key intermediate in the creation of semiochemicals, such as insect pheromones or other ecologically relevant chemical signals. The investigation included exploring synthetic pathways for known semiochemicals that feature a tetrahydrofuran structure, as well as looking for chemical modifications of this compound that would yield known pheromone building blocks.

The absence of relevant data in the public domain and academic databases prevents the generation of a scientifically accurate and verifiable article on this specific subject as requested. Therefore, the section on "Research into Semiochemicals and Chemical Ecology" focusing on this compound cannot be provided at this time.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

(R)-Ethyl tetrahydrofuran-2-carboxylate is recognized primarily as a chiral building block in synthetic organic chemistry. Its core structure, a substituted tetrahydrofuran (B95107) ring, is a prevalent motif in numerous biologically active natural products and pharmaceuticals. nih.gov The current academic consensus establishes the compound's value as an intermediate, particularly for synthesizing molecules where the specific stereochemistry of the tetrahydrofuran moiety is crucial for biological function.

The synthesis of its parent acid, (R)-tetrahydrofuran-2-carboxylic acid, is a key area of study. A significant approach involves the enantioselective hydrolysis of the racemic ethyl ester using enzymes, such as proteases from Aspergillus melleus. researchgate.net This chemoenzymatic method allows for the separation of the desired (R)-acid from the unreacted (S)-ester, which can then be esterified to yield the target compound. researchgate.net The ester itself is typically prepared through standard acid-catalyzed esterification of tetrahydrofuran-2-carboxylic acid with ethanol. The molecule's reactivity is centered around the ester group, which can undergo hydrolysis, reduction to the corresponding alcohol (tetrahydrofuran-2-methanol), and nucleophilic substitution.

Unaddressed Challenges in Synthesis and Application

The development of a direct, scalable, and highly enantioselective catalytic synthesis of this compound from achiral precursors remains a major unaddressed challenge. Existing stereoselective syntheses of tetrahydrofuran derivatives often involve multi-step sequences and may lack the specific substitution pattern required. nottingham.ac.uknih.gov Another challenge lies in the limited scope of its current reported applications, which are predominantly confined to its role as a precursor in specific synthetic routes. The full potential of this chiral synthon has yet to be explored in diverse chemical contexts.

Emerging Methodologies for Enhanced Stereoselectivity and Efficiency

To overcome the limitations of classical and enzymatic resolution, researchers are exploring advanced asymmetric synthetic methodologies. These emerging strategies offer the potential for more direct and efficient access to enantiopure this compound and related derivatives.

Asymmetric Catalysis : The use of chiral catalysts is a promising avenue. Transition-metal catalysis, for instance, employing metals like rhodium or palladium with chiral ligands, can facilitate asymmetric C-H insertion or cyclization reactions to form the tetrahydrofuran ring with high enantioselectivity. nih.gov Organocatalysis, using small chiral organic molecules to catalyze asymmetric cycloadditions or cyclizations, represents another powerful strategy that avoids potentially toxic metal contaminants.

Electrophilic Cyclization : Stereoselective iodocyclization of geometrically pure (E)- or (Z)-γ-hydroxy-δ-alkenoates is a well-established method for creating substituted tetrahydrofurans. nottingham.ac.uk Future work could adapt this methodology to precursors of this compound, where the stereochemistry is controlled by the chiral reagents or catalysts used during the cyclization step.

Biocatalysis Advancements : Beyond simple hydrolysis, engineered enzymes or whole-cell biotransformations could be developed to directly produce the (R)-enantiomer from prochiral substrates with higher efficiency and selectivity, potentially overcoming the 50% yield limitation of kinetic resolution. tandfonline.com

These methodologies, summarized in the table below, represent the forefront of research aimed at improving the synthesis of chiral heterocycles.

MethodologyPotential AdvantageKey Challenge
Asymmetric Transition-Metal Catalysis High enantioselectivity and turnover numbers.Catalyst cost, metal contamination, ligand design.
Organocatalysis Metal-free, lower toxicity, readily available catalysts.Catalyst loading, scalability for some systems.
Stereoselective Electrophilic Cyclization Predictable stereochemical outcomes from alkene geometry.Synthesis of geometrically pure precursors.
Advanced Biocatalysis High selectivity, mild reaction conditions, green chemistry.Enzyme discovery and engineering, substrate scope.

Potential for Novel Academic Applications Beyond Current Scope

The application of this compound could be expanded significantly beyond its current role as a simple synthetic intermediate. Its inherent chirality and functional handles open doors to novel academic and industrial fields.

Chiral Derivatizing Agent : It could be employed as a chiral auxiliary or derivatizing agent for the resolution of other racemic compounds or for the determination of their absolute configuration using spectroscopic methods like NMR. tcichemicals.com

Fragment-Based Drug Discovery : As a structurally defined chiral fragment, it could be a valuable component in fragment libraries for drug discovery, helping to build larger, more complex, and stereochemically defined lead compounds. The tetrahydrofuran motif is a key component of many marine natural products with potent biological activity. nih.gov

Materials Science : Chiral esters have been investigated as components of liquid crystals and chiral polymers. mdpi.com this compound could be explored as a monomer or additive to create novel materials with unique optical or physical properties.

Chiral Ionic Liquids : The synthesis of chiral ionic liquids from amino acid esters has demonstrated their potential in enantiomeric recognition. nih.gov A similar approach could be used with this compound to develop novel chiral solvents or selectors for asymmetric synthesis and separation.

Future Directions in Computational and Spectroscopic Characterization

Advances in computational chemistry and spectroscopy are poised to provide a deeper understanding of the structure, conformation, and properties of this compound, which will, in turn, aid in the design of new syntheses and applications.

Computational Modeling : Density Functional Theory (DFT) calculations can be used to explore the potential energy surface of the molecule, identifying the most stable conformers. researchgate.net Such studies can facilitate the interpretation of complex vibrational spectra (IR) and vibrational circular dichroism (VCD) spectra, which are crucial for unambiguous determination of its absolute configuration in solution. researchgate.net Computational models can also help predict the outcomes of catalytic reactions, accelerating the discovery of new, more efficient synthetic routes. rsc.org

Advanced NMR Spectroscopy : While standard NMR provides basic structural information, advanced techniques are needed for chiral recognition. The use of chiral solvating agents or lanthanide shift reagents in ¹H and ¹³C NMR experiments can induce diastereomeric interactions, leading to separate signals for the (R) and (S) enantiomers, allowing for precise determination of enantiomeric excess. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a powerful, non-destructive technique for confirming the absolute configuration of chiral molecules, especially when compared with theoretical spectra generated from computational models. tcichemicals.comacs.org Establishing a clear CD spectral signature for this compound would provide a rapid and reliable method for its stereochemical assignment.

Future research integrating these advanced characterization techniques will be essential for unlocking the full potential of this valuable chiral molecule.

Q & A

Basic Research Questions

Q. What is a standard synthetic protocol for (R)-ethyl tetrahydrofuran-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via esterification of tetrahydrofuran-2-carboxylic acid using ethanol and sulfuric acid as a catalyst. A typical procedure involves refluxing the reactants at 80°C for 6–16 hours, followed by neutralization with NaHCO₃, extraction with dichloromethane or diethyl ether, and purification via silica gel chromatography (eluent: 5% ethyl acetate in hexane). Yields range from 91% to 96% depending on reaction duration and solvent choice . Optimization includes controlling temperature, catalyst loading, and solvent purity.

Q. What analytical techniques are routinely used to characterize this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) confirms structural features, such as the ethyl ester group (δ ~1.22–1.27 ppm) and tetrahydrofuran ring protons (δ ~1.57–1.87 ppm). Mass spectrometry (ESI-MS) detects the molecular ion peak at m/z 143 [M+H]⁺, while TLC (10% methanol in dichloromethane, Rf ~0.6) monitors reaction progress. Infrared (IR) spectroscopy identifies carbonyl stretching (~1663 cm⁻¹) .

Q. How is the enantiomeric purity of the (R)-enantiomer validated?

  • Methodological Answer : Chiral HPLC or polarimetry is employed to confirm enantiomeric excess. Stereochemical assignments are supported by comparing optical rotation data with literature values or via X-ray crystallography of derivatives (e.g., methyl (2R,4R,5R)-4-hydroxy-5-(4-iodophenyl)tetrahydrofuran-2-carboxylate) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms calculate molecular orbitals, Fukui functions, and electrophilicity indices. These predict reactivity at specific sites (e.g., ester carbonyl) and guide derivatization strategies. DFT also models solvent effects on conformational stability .

Q. What strategies enable stereoselective synthesis of the (R)-enantiomer?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries or enzymes (e.g., lipases) achieves enantioselective esterification. For example, TEMPO-mediated oxidation of diols followed by resolution with chiral columns (e.g., (2R,3S,4S,5R)-dihydroxy intermediates) ensures high enantiomeric purity .

Q. How do structural modifications of the tetrahydrofuran ring impact biological activity?

  • Methodological Answer : Introducing substituents (e.g., iodophenyl groups) enhances binding to biological targets like LpxC enzymes. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., methyl or cyclohexyl esters) and testing inhibitory potency (IC₅₀) in enzymatic assays .

Q. What are the key challenges in reconciling discrepancies in reported synthetic yields?

  • Methodological Answer : Variability in yields (e.g., 91% vs. 96%) arises from differences in solvent purity, catalyst aging, or workup protocols. Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) identify critical parameters .

Q. How can this compound serve as a precursor for cannabinoid receptor ligands?

  • Methodological Answer : The ester moiety is hydrolyzed to tetrahydrofuran-2-carboxylic acid, which is coupled with cannabinoid scaffolds (e.g., hexahydrobenzo[c]chromen-1-yl) via EDCI/DMAP-mediated amidation. Pharmacological screening (e.g., radioligand binding assays) evaluates receptor affinity .

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